molecular formula C20H19ClN2O3 B2407282 2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide CAS No. 851404-49-4

2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

Cat. No.: B2407282
CAS No.: 851404-49-4
M. Wt: 370.83
InChI Key: ULMAFALJBAAYTN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, a quinoline derivative, and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-chlorophenol, which is then reacted with an appropriate acylating agent to form 4-chlorophenoxyacetic acid.

    Quinoline Derivative Synthesis: Separately, 7-methyl-2-oxo-1,2-dihydroquinoline is synthesized through a series of reactions starting from aniline derivatives and involving cyclization and oxidation steps.

    Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid with the quinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its potential interactions with biological pathways might lead to the development of new therapeutic agents for treating diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    DNA Intercalation: Interacting with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-(quinolin-3-yl)ethyl)acetamide: Lacks the methyl group on the quinoline ring.

    2-(4-bromophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide: Substitutes bromine for chlorine on the phenoxy group.

    2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide: Has a propionamide instead of an acetamide moiety.

Uniqueness

The presence of the 4-chlorophenoxy group, the specific quinoline derivative, and the acetamide moiety in 2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide gives it unique chemical properties and potential biological activities that distinguish it from similar compounds. These structural features may enhance its binding affinity to specific biological targets or improve its stability and solubility, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-13-2-3-14-11-15(20(25)23-18(14)10-13)8-9-22-19(24)12-26-17-6-4-16(21)5-7-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMAFALJBAAYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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